molecular formula C22H25N3O6S B2664709 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 932514-34-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

货号: B2664709
CAS 编号: 932514-34-6
分子量: 459.52
InChI 键: UUISGCRKWFPRAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a dimethoxyphenylethyl group linked via an acetamide bridge to a 4-methylbenzenesulfonyl-substituted imidazolone ring.

属性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-16-4-7-18(8-5-16)32(28,29)25-13-12-24(22(25)27)15-21(26)23-11-10-17-6-9-19(30-2)20(14-17)31-3/h4-9,12-14H,10-11,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUISGCRKWFPRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound.

    Acylation: The 3,4-dimethoxyphenyl ethylamine is then acylated using acetic anhydride to form the acetamide derivative.

    Imidazole Ring Formation: The final step involves the formation of the imidazole ring through a cyclization reaction with appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the imidazole ring can produce a dihydroimidazole derivative.

科学研究应用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that allow it to interact with biological targets. Its design incorporates a sulfonamide moiety, which is known for its biological activity against various diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar imidazole derivatives, revealing that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in cancer proliferation .

CompoundTargetIC50 (µM)Reference
Compound Ac-Met Kinase0.005
Compound BEGFR Kinase0.01

The compound's ability to modulate biological pathways makes it a candidate for further exploration in pharmacology. The imidazole ring is known to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins.

Case Study: Enzyme Inhibition

Research has demonstrated that related compounds can act as effective inhibitors of enzymes such as carbonic anhydrase and cyclooxygenase, which are critical in inflammatory processes and tumor growth .

EnzymeInhibition TypeReference
Carbonic AnhydraseCompetitive Inhibition
CyclooxygenaseNon-competitive Inhibition

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules. Its synthetic routes often involve multi-step reactions that can be optimized for yield and purity.

Synthesis Overview

The synthesis typically begins with the preparation of 3,4-dimethoxyphenethylamine, followed by sulfonylation reactions. The optimization of reaction conditions is crucial for maximizing efficiency.

StepReaction TypeKey Reagents
Step 1AminationVanillin, Reducing Agents
Step 2SulfonylationSulfonyl Chlorides

作用机制

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazolone/Acetamide Derivatives

The target compound’s sulfonyl group distinguishes it from analogs with methoxy, chloro, or thioether substituents. Key comparisons include:

Compound Name Molecular Weight Key Substituents Biological Activity (Reported) Structural Features
Target Compound ~500 (est.) 4-Methylbenzenesulfonyl, dimethoxyphenyl Not explicitly stated Imidazolone ring with sulfonyl group; planar amide linkage
N-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide 383.4 4-Methoxyphenyl, dimethoxyphenyl Not reported Methoxy-substituted imidazolone; reduced electron-withdrawing effects vs. sulfonyl
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Dichlorophenyl, quinazoline dione Anticonvulsant (evaluated) Quinazoline dione core; increased lipophilicity from Cl substituents
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 407.27 Dichlorophenyl, pyrazolone Antimicrobial (inferred from context) Pyrazolone ring; flexible dihedral angles (44–77°) between aromatic systems
5a (Theophylline sulfanyl analog) Theophylline sulfanyl, dimethoxyphenyl Neuroactive (dementia potential) Purine-derived sulfanyl group; CNS-targeting scaffold

Functional Group Impact on Activity

  • Sulfonyl vs.
  • Imidazolone vs.

Crystallographic and Conformational Insights

  • highlights three distinct conformers in the asymmetric unit of a dichlorophenyl-pyrazolone acetamide, with dihedral angles between aromatic systems ranging from 44.5° to 77.5°. This flexibility contrasts with the target compound’s likely planar imidazolone-acetamide system, suggesting reduced conformational entropy and stronger directional interactions .
  • Hydrogen-bonding patterns (e.g., R₂²(10) dimers in ) are critical for crystal packing and solubility. The sulfonyl group in the target compound may participate in stronger intermolecular hydrogen bonds compared to carbonyl or methoxy groups .

生物活性

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological applications.

Chemical Structure and Properties

The chemical formula of this compound is C22H25N3O6S. It features a complex structure that includes a dimethoxyphenyl group and an imidazole moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC22H25N3O6S
Molecular Weight455.51 g/mol
CAS Number949224-12-8
Melting PointNot available

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenethylamine with various sulfonyl chlorides and imidazole derivatives. The detailed synthetic route may vary but generally follows established protocols for amide bond formation.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. The imidazole ring is particularly noted for its role in inhibiting various kinases involved in cancer progression. For instance, multi-substituted imidazoles have been documented to possess anticancer properties through the inhibition of c-Met protein kinase, which is crucial in tumor growth and metastasis .

Anti-inflammatory Effects

Compounds containing the dimethoxyphenyl group have also been associated with anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • In Vitro Studies : An investigation into the cytotoxic effects of this compound on various cancer cell lines demonstrated IC50 values in the low micromolar range, indicating potent activity against these cells .
  • Animal Models : In vivo studies using mouse models of cancer showed that treatment with this compound led to significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest .

The proposed mechanism involves the inhibition of specific signaling pathways related to cell proliferation and survival. The imidazole moiety likely interacts with ATP-binding sites on kinases, thereby blocking their activity and leading to reduced tumor growth. Additionally, the presence of the methanesulfonamide group may enhance solubility and bioavailability, improving therapeutic efficacy .

常见问题

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling of substituted phenols or imidazole derivatives. For example:

  • Step 1: React 3,4-dimethoxyphenethylamine with activated acylating agents (e.g., chloroacetyl chloride) to form the acetamide backbone .
  • Step 2: Introduce the 4-methylbenzenesulfonyl group via nucleophilic substitution or coupling reactions under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization Tips:
    • Use carbodiimide coupling agents (e.g., EDC·HCl) to enhance amide bond formation efficiency .
    • Control temperature (e.g., 273 K) to minimize side reactions .
    • Purify intermediates via recrystallization (methanol/acetone mixtures) for higher purity .

Basic: How is the crystal structure of this compound determined, and which software tools are critical for refinement?

Methodological Answer:

  • X-ray Diffraction (XRD): Single-crystal XRD is the gold standard. Crystals are grown via slow evaporation (e.g., methanol/acetone) .
  • Software Tools:
    • SHELX Suite (SHELXL for refinement, SHELXS for structure solution): Widely used for small-molecule crystallography due to robustness in handling high-resolution data and twinning .
    • Hydrogen Bonding Analysis: Use graph-set notation (e.g., R₂²(8) motifs) to classify intermolecular interactions .
  • Key Parameters:
    • Bond lengths: Validate against standard ranges (e.g., C–C: 1.50–1.54 Å; C–N: 1.32–1.37 Å) .
    • Dihedral angles: Assess planarity of amide groups (e.g., deviations < 5° indicate minimal steric strain) .

Advanced: How do substituent variations (e.g., on the phenyl or imidazole rings) influence bioactivity and solubility?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies:
    • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance receptor binding via hydrophobic interactions but may reduce solubility. For example, 2,4-dichlorophenyl derivatives show improved anticonvulsant activity in PTZ-induced seizure models .
    • Methoxy Groups: Increase solubility via polarity but may sterically hinder target engagement. 3,4-dimethoxyphenyl groups balance solubility and bioactivity .
  • Physicochemical Profiling:
    • Use HPLC to measure logP (e.g., >3.0 indicates high lipophilicity) .
    • Solubility assays in DMSO/PBS (e.g., >61.3 µg/mL suggests suitability for in vitro studies) .

Advanced: How can researchers resolve contradictions in pharmacological data across structurally similar analogs?

Methodological Answer:

  • Data Contradiction Analysis:
    • Dose-Response Curves: Compare EC₅₀ values across analogs to identify outliers (e.g., derivatives with EC₅₀ > 100 µM may have off-target effects) .
    • Receptor Binding Assays: Use radioligand displacement studies (e.g., GABA_A receptor binding) to validate target specificity .
  • Case Study: In anticonvulsant studies, 1-benzyl-substituted analogs showed variable efficacy due to differences in blood-brain barrier permeability, resolved via logBB calculations .

Advanced: What experimental and computational methods are used to analyze hydrogen bonding and molecular packing?

Methodological Answer:

  • Experimental:
    • XRD-derived hydrogen bond metrics (e.g., N–H···O distances: 1.8–2.2 Å; angles: 150–180°) .
    • Thermal analysis (DSC/TGA) to assess stability of hydrogen-bonded networks .
  • Computational:
    • DFT calculations (e.g., B3LYP/6-31G*) to optimize geometries and predict interaction energies .
    • Molecular dynamics simulations to model packing efficiency (e.g., π-π stacking in dichlorophenyl derivatives) .

Basic: Which analytical techniques are essential for purity assessment and structural confirmation?

Methodological Answer:

  • Purity:
    • HPLC with UV detection (≥95% purity threshold) .
    • Elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Structural Confirmation:
    • NMR: ¹H/¹³C assignments for key groups (e.g., imidazole C=O at ~170 ppm; sulfonyl S=O at ~125 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) .

Advanced: How can crystallization conditions be optimized to obtain high-quality single crystals for XRD?

Methodological Answer:

  • Solvent Screening: Test polar/non-polar mixtures (e.g., CH₂Cl₂/hexane) to balance solubility and nucleation rates .
  • Temperature Gradients: Slow cooling (0.5°C/day) reduces defects .
  • Additives: Use trace surfactants (e.g., Triton X-100) to control crystal growth morphology .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。